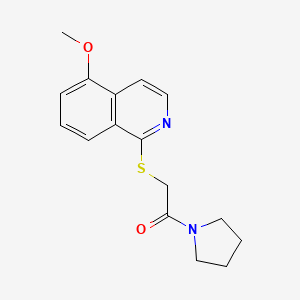
2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a chemical compound with potential therapeutic applications. It is characterized by its unique molecular structure, which includes a methoxy group, an isoquinoline ring, a thioether linkage, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the isoquinoline core. Subsequent steps include the formation of the thioether linkage and the incorporation of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone has shown promise in several scientific research applications. Its biological activity makes it a candidate for drug development, particularly in the fields of chemistry, biology, medicine, and industry
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cell function and signal transduction pathways.
Medicine: Investigating its therapeutic potential for various diseases.
Industry: Utilizing its properties in the development of new materials or processes.
作用機序
The mechanism by which 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic outcomes. Further research is needed to fully elucidate the detailed mechanisms and pathways involved.
類似化合物との比較
2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone. While both compounds share structural similarities, their unique substituents and functional groups result in different biological activities and applications. The uniqueness of this compound lies in its specific molecular arrangement and the resulting effects on biological systems.
List of Similar Compounds
2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone
Other isoquinoline derivatives with varying substituents
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and advancements in synthesis methods will continue to expand its utility and impact.
特性
IUPAC Name |
2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-20-14-6-4-5-13-12(14)7-8-17-16(13)21-11-15(19)18-9-2-3-10-18/h4-8H,2-3,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNCFCZNWNJNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














